4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid
Overview
Description
4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid is a heterocyclic compound with the molecular formula C7H3ClN2O2S and a molecular weight of 214.63 g/mol . This compound is characterized by a thieno[3,2-d]pyrimidine core structure, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of a chlorine atom at the 4-position and a carboxylic acid group at the 6-position further defines its chemical identity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid can be achieved through various methods. One common approach involves the use of substituted pyrimidine-4-carboxylic acid derivatives to construct the thiophene ring . Another method employs 2-nitrothiophenes as starting compounds, which are then reduced to form esters of the target acids . Additionally, substituted carbethoxythienopyrimidines can be synthesized via the inverse electron-demand Diels–Alder reaction from 2-aminothiophene-3-carboxylic acids and ethyl 1,3,5-triazine-2,4,6-tricarboxylate .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated processes and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are less commonly documented.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .
Scientific Research Applications
4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-Chlorothieno[2,3-d]pyrimidine-6-carboxylic acid: This compound has a similar structure but differs in the position of the thiophene ring fusion.
4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine: This compound features a pyrrolo[2,3-d]pyrimidine core with a chlorine atom at the 4-position and a methyl group at the 2-position.
4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine: This compound has a thieno[2,3-d]pyrimidine core with a chlorine atom at the 4-position, a methyl group at the 6-position, and a phenyl group at the 5-position.
Uniqueness: 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2S/c8-6-5-3(9-2-10-6)1-4(13-5)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APAYWGOJUNTPCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1N=CN=C2Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626824 | |
Record name | 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875515-76-7 | |
Record name | 4-Chlorothieno[3,2-d]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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